molecular formula C12H9ClN2O B184565 N-(4-Chlorophenyl)isonicotinamide CAS No. 14547-69-4

N-(4-Chlorophenyl)isonicotinamide

Cat. No.: B184565
CAS No.: 14547-69-4
M. Wt: 232.66 g/mol
InChI Key: QXVSZZRIGDEOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)isonicotinamide is an organic compound with the molecular formula C12H9ClN2O. It is a derivative of isonicotinamide, where the hydrogen atom on the amide nitrogen is replaced by a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorophenyl)isonicotinamide can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with isonicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)pyridine-4-carboxamide
  • N-(4-Chlorophenyl)nicotinamide
  • N-(4-Chlorophenyl)benzamide

Uniqueness

N-(4-Chlorophenyl)isonicotinamide is unique due to its specific structural features, such as the presence of both the 4-chlorophenyl group and the isonicotinamide moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-chlorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVSZZRIGDEOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341244
Record name N-(4-Chlorophenyl)isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14547-69-4
Record name N-(4-Chlorophenyl)isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorophenyl)isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chlorophenyl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chlorophenyl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-(4-Chlorophenyl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(4-Chlorophenyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.